molecular formula C12H19F3N2O2 B13605738 rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate

Cat. No.: B13605738
M. Wt: 280.29 g/mol
InChI Key: VFVUFLTVLPGEJW-KWQFWETISA-N
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Description

rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is a complex organic compound characterized by its unique trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the reaction of boron reagents with palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This includes the use of high-efficiency reactors and continuous flow systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, making it a valuable tool in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the development of pharmaceuticals and advanced materials.

Properties

Molecular Formula

C12H19F3N2O2

Molecular Weight

280.29 g/mol

IUPAC Name

tert-butyl (3aS,6aS)-3a-(trifluoromethyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate

InChI

InChI=1S/C12H19F3N2O2/c1-10(2,3)19-9(18)17-5-8-4-16-6-11(8,7-17)12(13,14)15/h8,16H,4-7H2,1-3H3/t8-,11-/m0/s1

InChI Key

VFVUFLTVLPGEJW-KWQFWETISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CNC[C@@]2(C1)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2(C1)C(F)(F)F

Origin of Product

United States

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